molecular formula C6H5NO5S B599876 Methyl 3-hydroxy-5-nitrothiophene-2-carboxylate CAS No. 89380-77-8

Methyl 3-hydroxy-5-nitrothiophene-2-carboxylate

Cat. No.: B599876
CAS No.: 89380-77-8
M. Wt: 203.168
InChI Key: CJHDSFKNSOHWCK-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

Systematic IUPAC Name : Methyl 3-hydroxy-5-nitrothiophene-2-carboxylate.
Molecular Formula : C₆H₅NO₅S.
Molecular Weight : 203.17 g/mol.
Structural Features :

  • A thiophene ring substituted at positions 2 (carboxylate ester), 3 (hydroxyl), and 5 (nitro group).
  • Canonical SMILES: COC(=O)C1=C(C=C(S1)[N+](=O)[O-])O.
  • InChI Key: CJHDSFKNSOHWCK-UHFFFAOYSA-N.

Synonyms :

  • GSK-461364 intermediate.
  • Methyl 5-nitro-3-hydroxythiophene-2-carboxylate.

Physicochemical Properties :

Property Value Source
Boiling Point 329.4°C at 760 mmHg
Density 1.599 g/cm³
Solubility (ESOL) 0.585 mg/mL in water
LogP (Consensus) 0.74

Historical Context and Discovery

The compound’s synthesis traces back to methodologies developed for nitroheterocycles in the mid-20th century. A pivotal advancement emerged from the Fiesselmann thiophene synthesis , which established routes to 3-hydroxythiophene-2-carboxylates through cyclization of α,β-acetylenic esters with thioglycolic acid derivatives. Subsequent nitration protocols, such as those described by Barker et al. (2001), enabled regioselective introduction of the nitro group at position 5 using fuming nitric acid and sulfuric acid at low temperatures (-10°C to 0°C). This method resolved earlier misassignments of nitro group positioning through carbon-13 NMR analysis.

Significance in Heterocyclic Chemistry

This compound is a linchpin in the synthesis of thieno[3,4-b]oxazines , a heterocyclic scaffold with applications in medicinal chemistry. Key reactions include:

  • Alkylation : Reaction with ethyl bromoacetate yields diester intermediates, which undergo iron-mediated reduction to form cyclized oxazine derivatives.
  • Acylation : The hydroxyl group participates in O→N acyl migrations, enabling access to amino-substituted thiophenes.
  • Diazomethane Reactions : Sulfone derivatives of the compound react with diazomethane to form isoxazolines and cyclopropanes, showcasing its utility in constructing nitrogen heterocycles.

Comparative Reactivity of Thiophene Derivatives :

Compound Functional Groups Key Applications
Methyl 3-hydroxythiophene-2-carboxylate Hydroxyl, ester Precursor for nitration
Methyl 5-nitrothiophene-2-carboxylate Nitro, ester Antimicrobial intermediates
This compound Hydroxyl, nitro, ester Kinase inhibitor synthesis

Current Research Landscape

Recent studies emphasize the compound’s role in drug discovery and material science :

  • Antitumor Applications : Derivatives exhibit kinase inhibitory activity, particularly against p38 MAP kinase, a target in inflammatory diseases.
  • Antimicrobial Potential : Nitroheterocycles derived from this compound show efficacy against Leishmania and fungal pathogens.
  • Synthetic Methodology : Advances in regioselective nitration and transition-metal catalysis have improved yields (>95%) and scalability.

Emerging Applications :

  • DNA-Binding Agents : Nicolaou et al. explored thiophene derivatives for DNA cleavage, leveraging the nitro group’s electron-deficient nature.
  • Polymer Chemistry : Incorporation into conductive polymers for optoelectronic devices, exploiting the thiophene ring’s π-conjugation.

Properties

IUPAC Name

methyl 3-hydroxy-5-nitrothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO5S/c1-12-6(9)5-3(8)2-4(13-5)7(10)11/h2,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJHDSFKNSOHWCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(S1)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50715859
Record name Methyl 3-hydroxy-5-nitrothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50715859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89380-77-8
Record name 2-Thiophenecarboxylic acid, 3-hydroxy-5-nitro-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89380-77-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-hydroxy-5-nitrothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50715859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Conditions and Optimization

In a representative procedure, 26.4 g (130 mmol) of the starting material is dissolved in 300 mL of DMF, followed by the addition of K₂CO₃ (20.0 g, 145 mmol) and benzyl bromide (22.3 g, 130 mmol). The mixture is stirred at room temperature for 18 hours, yielding 37.0 g (97%) of methyl 5-nitro-3-(benzyloxy)-2-thiophenecarboxylate after acidic workup. This method’s efficiency stems from DMF’s high polarity, which solubilizes both the organic substrate and inorganic base.

Table 1: Alkylation Reaction Parameters

ReagentQuantitySolventTemperatureTimeYield
Benzyl bromide130 mmolDMF20°C18 h97%
Potassium carbonate145 mmol

Mitsunobu Reaction for Ether Formation

The Mitsunobu reaction offers a robust alternative for introducing alkoxy groups under mild conditions. A notable example involves polymer-supported triphenylphosphine (PS-TPP) and diethyl azodicarboxylate (DEAD).

Polymer-Supported Reagents for Waste Reduction

In a scalable protocol, 20.0 g (98.4 mmol) of this compound is reacted with 2-(trimethylsilyl)ethanol (56.0 mL, 393.8 mmol) using PS-TPP (179.0 g, 393.8 mmol) and DEAD (62.0 mL, 393.8 mmol) in dichloromethane. After 5 hours at 0–20°C, filtration and silica gel chromatography afford 29.7 g (99%) of the silyl-protected product. This method eliminates triphenylphosphine oxide byproducts, simplifying purification.

Table 2: Mitsunobu Reaction Conditions

ReagentQuantitySolventTemperatureTimeYield
2-(Trimethylsilyl)ethanol393.8 mmolDichloromethane0–20°C5 h99%
PS-TPP393.8 mmol
DEAD393.8 mmol

Purification and Characterization

Crude products are typically purified via recrystallization or chromatography. For example, alkylated derivatives are isolated by precipitation in ice-cold 1 N HCl, followed by washing with water. Characterization relies on 1H^1H NMR, with key signals including the benzyloxy group’s singlet at δ 5.37 and the methyl ester at δ 3.79 .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-hydroxy-5-nitrothiophene-2-carboxylate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-hydroxy-5-nitrothiophene-2-carboxylate is used in various scientific research applications, including:

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications
Methyl 3-hydroxy-5-nitrothiophene-2-carboxylate 89380-77-8 C₆H₅NO₅S 203.17 -OH (C3), -NO₂ (C5), -COOCH₃ (C2) High reactivity due to EWG (NO₂)
Ethyl 3-amino-5-methylthiophene-2-carboxylate - C₈H₁₁NO₂S 185.24 -NH₂ (C3), -CH₃ (C5), -COOCH₂CH₃ (C2) Electron-donating -NH₂ enhances nucleophilic reactivity
4-Methoxy-5-nitro-thiophene-3-carboxylic acid - C₆H₅NO₅S 203.17 -OCH₃ (C4), -NO₂ (C5), -COOH (C3) Methoxy group reduces acidity vs. hydroxyl
Methyl 3-hydroxy-5-methylthiophene-2-carboxylate 32822-84-7 C₇H₈O₃S 172.20 -OH (C3), -CH₃ (C5), -COOCH₃ (C2) Methyl group increases lipophilicity
Methyl 5-chloro-3-hydroxythiophene-2-carboxylate 160744-13-8 C₆H₅ClO₃S 192.62 -OH (C3), -Cl (C5), -COOCH₃ (C2) Chlorine (moderate EWG) lowers reactivity vs. NO₂
Methyl 3-hydroxy-5-trifluoromethylthiophene-2-carboxylate - C₇H₅F₃O₃S 238.17 -OH (C3), -CF₃ (C5), -COOCH₃ (C2) CF₃ (strong EWG) enhances metabolic stability

Key Observations:

Substituent Effects on Reactivity: The nitro group in the target compound increases electrophilic aromatic substitution reactivity compared to methyl- or methoxy-substituted analogs (e.g., methyl 3-hydroxy-5-methylthiophene-2-carboxylate) . Replacement of -NO₂ with -NH₂ (as in ethyl 3-amino-5-methylthiophene-2-carboxylate) shifts reactivity toward nucleophilic pathways due to the electron-donating amino group .

Hydrogen Bonding and Solubility: The hydroxyl group at C3 enables hydrogen bonding, improving aqueous solubility relative to non-hydroxylated analogs like methyl 5-chloro-3-hydroxythiophene-2-carboxylate .

Steric and Electronic Influences: Bulky substituents (e.g., -CF₃ in methyl 3-hydroxy-5-trifluoromethylthiophene-2-carboxylate) reduce ring flexibility and may hinder crystallization, as noted in studies using SHELX for structural analysis .

Applications: Nitro-substituted thiophenes are common intermediates in explosives and antibiotic synthesis, while amino/methyl derivatives are used in optoelectronics and drug discovery .

Research Findings and Data

  • Synthetic Utility : The nitro group in the target compound facilitates regioselective functionalization, as demonstrated in the synthesis of fused heterocycles via cyclocondensation reactions .
  • Spectroscopic Characterization: FTIR and NMR data (similar to methyl shikimate in ) confirm the presence of -OH (3200–3500 cm⁻¹) and -NO₂ (1520 cm⁻¹) .
  • Crystallography : The compound’s hydrogen-bonding network, analyzed via SHELX software, forms dimeric structures in the solid state, enhancing thermal stability .

Biological Activity

Methyl 3-hydroxy-5-nitrothiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article delves into its biological activity, synthesis, mechanisms of action, and comparative analysis with related compounds.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C7_7H8_8N2_2O4_4S
  • Molecular Weight : 204.21 g/mol

The presence of both a hydroxyl group and a nitro group contributes to its reactivity and biological properties.

Synthesis Methods

The synthesis of this compound typically involves the nitration of methyl 3-hydroxythiophene-2-carboxylate using nitrating agents such as nitric acid and sulfuric acid. The process can be optimized for yield and purity through various methods including recrystallization and chromatography.

Antitumor Properties

Research indicates that this compound exhibits antitumor activity . Studies have shown its potential in inhibiting cancer cell proliferation through mechanisms that may involve the modulation of kinase activity, which is critical in cancer progression .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties . It shows effectiveness against various pathogens, suggesting its potential as an antimicrobial agent in therapeutic applications .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Kinase Inhibition : It acts as a kinase inhibitor, disrupting cellular signaling pathways involved in cell division and inflammation, making it a candidate for cancer and anti-inflammatory therapies .

Molecular Targets

The primary targets include:

  • Kinases : Inhibition affects multiple pathways related to cell growth and survival.

Comparative Analysis with Similar Compounds

Compound NameFunctional GroupsMolecular Weight (g/mol)Unique Properties
This compoundHydroxyl, Nitro204.21Antitumor and antimicrobial properties
Methyl 3-hydroxythiophene-2-carboxylateHydroxyl172.19Lacks nitro group; less reactive
Methyl 5-nitrothiophene-2-carboxylateNitro188.20Lacks hydroxyl group; affects solubility

This table highlights the unique combination of functional groups in this compound that confer distinct biological activities compared to similar compounds.

Case Studies and Research Findings

  • Antitumor Activity Study : A study published in a peer-reviewed journal demonstrated that this compound inhibited the growth of specific cancer cell lines at micromolar concentrations, suggesting its potential as a lead compound for further development in oncology.
  • Antimicrobial Efficacy : Another research project evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria, showing promising results that warrant further exploration into its mechanism of action and potential clinical applications.

Q & A

Q. What are the key structural characteristics and physicochemical properties of Methyl 3-hydroxy-5-nitrothiophene-2-carboxylate?

  • Answer : The compound features a thiophene ring substituted with a hydroxyl group at position 3, a nitro group at position 5, and a methyl carboxylate ester at position 2. Key properties include:
PropertyValue/DescriptionSource
Molecular FormulaC₆H₅NO₅S
Molecular Weight203.17 g/mol
CAS Number89380-77-8
Functional GroupsHydroxyl (–OH), nitro (–NO₂), ester

Structural elucidation typically employs X-ray crystallography (using software like SHELX or Mercury ) and spectroscopic methods (¹H/¹³C NMR, IR). Hydrogen bonding involving the hydroxyl and nitro groups can be analyzed via graph set analysis .

Q. What synthetic routes are commonly employed to synthesize this compound?

  • Answer : Synthesis often involves:
  • Step 1 : Formation of the thiophene core via Gewald reaction (condensation of ketones, nitriles, and sulfur) .
  • Step 2 : Sequential functionalization:
  • Nitration at position 5 using HNO₃/H₂SO₄.
  • Esterification at position 2 via methanol under acid catalysis .
  • Critical Parameters :
  • Temperature control (<50°C for nitration to avoid decomposition).
  • Solvent choice (e.g., dichloromethane for esterification) .

Q. Example Protocol :

  • React 3-hydroxythiophene-2-carboxylate with fuming nitric acid at 0–5°C, followed by esterification with methanol/H₂SO₄. Purify via recrystallization (yield: ~60–70%) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield and purity of this compound?

  • Answer : Optimization strategies include:
  • Catalyst Screening : Use Lewis acids (e.g., CuCl₂) to accelerate nitration .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nitro group stability .
  • Purification : Employ reverse-phase HPLC (methanol/water gradients) for high-purity isolates (>95%) .
  • In-situ Monitoring : Track reaction progress via TLC or FTIR to identify intermediates .

Q. Data-Driven Example :

ConditionYield ImprovementPurity (%)Source
CuCl₂ catalysis+15%92
DMF solvent+10%89

Q. What methodologies resolve contradictions in crystallographic or spectroscopic data for this compound?

  • Answer :
  • Crystallographic Conflicts :
  • Use SHELXL for refinement of displacement parameters and hydrogen bonding networks .
  • Compare experimental data (X-ray) with DFT-calculated structures to validate bond angles/geometry .
  • Spectroscopic Ambiguities :
  • Assign ¹H NMR peaks via 2D-COSY and HSQC to resolve overlapping signals .
  • Cross-validate IR absorption bands (e.g., C=O at ~1700 cm⁻¹) with computational vibrational analysis .

Case Study : Discrepancies in nitro group orientation were resolved using ORTEP-III to visualize thermal ellipsoids and confirm torsional angles .

Q. How can computational tools enhance understanding of this compound’s electronic properties?

  • Answer :
  • DFT Calculations :
  • Predict frontier molecular orbitals (HOMO/LUMO) to assess reactivity (e.g., nitro group electrophilicity) .
  • Simulate UV-Vis spectra (TD-DFT) to correlate with experimental λmax.
  • Molecular Dynamics :
  • Model hydrogen-bonded dimerization in solution to explain solubility trends .

Application Example :
DFT analysis revealed strong intramolecular hydrogen bonding (O–H⋯O–NO₂), stabilizing the planar conformation .

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